Cas no 17229-48-0 (Propanedinitrile,2-[(2,4,5-triethoxyphenyl)methylene]-)

Propanedinitrile,2-[(2,4,5-triethoxyphenyl)methylene]- structure
17229-48-0 structure
Product name:Propanedinitrile,2-[(2,4,5-triethoxyphenyl)methylene]-
CAS No:17229-48-0
MF:C16H18N2O3
MW:286.32572
CID:233921
PubChem ID:305325

Propanedinitrile,2-[(2,4,5-triethoxyphenyl)methylene]- Chemical and Physical Properties

Names and Identifiers

    • Propanedinitrile,2-[(2,4,5-triethoxyphenyl)methylene]-
    • 2-[(2,4,5-triethoxyphenyl)methylidene]propanedinitrile
    • (2,4,5-triethoxybenzylidene)propanedinitrile
    • 2,,4,5-Triethoxybenzyliden-malodinitril
    • AC1L76NW
    • NSC202091
    • 17229-48-0
    • NSC-202091
    • DTXSID00308098
    • Inchi: InChI=1S/C16H18N2O3/c1-4-19-14-9-16(21-6-3)15(20-5-2)8-13(14)7-12(10-17)11-18/h7-9H,4-6H2,1-3H3
    • InChI Key: JZJSVMVVXZAZGD-UHFFFAOYSA-N
    • SMILES: C(OC1C=C(OCC)C(OCC)=CC=1/C=C(\C#N)/C#N)C

Computed Properties

  • Exact Mass: 286.13184
  • Monoisotopic Mass: 286.132
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 425
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 75.3Ų

Experimental Properties

  • Density: 1.122
  • Boiling Point: 454.2°Cat760mmHg
  • Flash Point: 176.4°C
  • Refractive Index: 1.542
  • PSA: 75.27
  • LogP: 3.31326

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